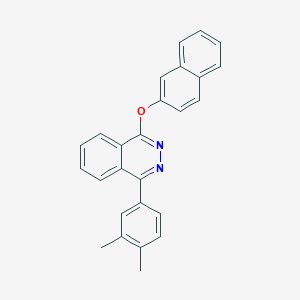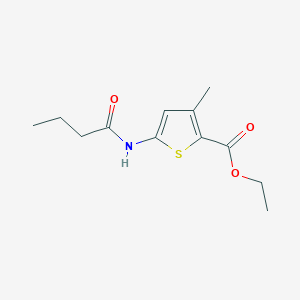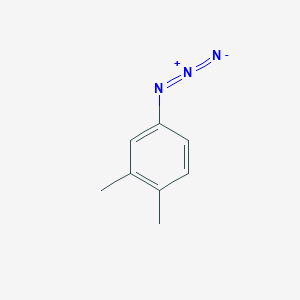![molecular formula C13H8ClN3O B2661992 (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone CAS No. 90734-72-8](/img/structure/B2661992.png)
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C13H8ClN3O and a molecular weight of 257.68 g/mol . This compound is characterized by its light yellow to yellow powder or crystalline form . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone typically involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst . The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazin-3-yl derivatives.
Aplicaciones Científicas De Investigación
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone: Similar structure with a bromine atom instead of chlorine.
(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone: Similar structure with a fluorine atom instead of chlorine.
(6-Methylimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring influences its reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-6-7-12-15-8-10(17(12)16-11)13(18)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEXNPGMMTWOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)


![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)


![N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661923.png)





![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)

